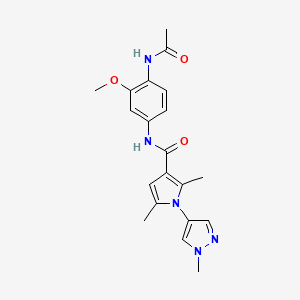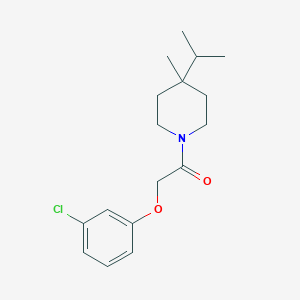
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide, also known as JNJ-54175446, is a novel selective antagonist of the histamine H3 receptor. This compound has attracted significant interest from the scientific community due to its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
作用机制
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide acts as a selective antagonist of the histamine H3 receptor, which is primarily expressed in the central nervous system (CNS). The H3 receptor is involved in the regulation of neurotransmitter release, and its blockade by N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide leads to an increase in the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine (Esbenshade et al., 2018). This increase in neurotransmitter release is believed to underlie the cognitive-enhancing effects of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide.
Biochemical and Physiological Effects:
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and ADHD. In addition, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has also been shown to reduce positive symptoms and improve cognitive function in animal models of schizophrenia. These effects are thought to be due to the increase in neurotransmitter release caused by the blockade of the histamine H3 receptor.
实验室实验的优点和局限性
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide is a potent and selective antagonist of the histamine H3 receptor, making it a valuable tool for investigating the role of this receptor in various neurological disorders. However, like all experimental compounds, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has some limitations. For example, it may have off-target effects that could confound the interpretation of experimental results. In addition, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide may not be suitable for use in certain experimental paradigms due to its pharmacokinetic properties or other factors.
未来方向
There are several future directions for the research on N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide. One area of interest is the potential use of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is the optimization of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide as a drug candidate, including the development of more potent and selective analogs. Finally, the elucidation of the molecular mechanisms underlying the cognitive-enhancing effects of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide may lead to the development of novel therapeutic strategies for neurological disorders.
Conclusion:
In conclusion, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide is a novel selective antagonist of the histamine H3 receptor that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. The compound's mechanism of action involves the blockade of the histamine H3 receptor, leading to an increase in neurotransmitter release and subsequent improvement in cognitive function and memory. While N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has some limitations as an experimental tool, it is a valuable compound for investigating the role of the histamine H3 receptor in neurological disorders. Future research on N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide may lead to the development of novel therapeutic strategies for these disorders.
合成方法
The synthesis of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide involves a series of chemical reactions, starting from the commercially available 2-cyclobutyl-5-iodopyridine. The detailed synthetic route and procedures have been described in a patent filed by Janssen Pharmaceutica NV (WO2017057890A1).
科学研究应用
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has shown promising results in improving cognitive function and memory in animal models of Alzheimer's disease and ADHD (Bakker et al., 2019; Kocsis et al., 2018). In addition, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function and reduce positive symptoms in animal models of the disease (Nakamura et al., 2019).
属性
IUPAC Name |
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-17(2)9-8-13(10-17)16(20)19-15-7-6-14(11-18-15)12-4-3-5-12/h6-7,11-13H,3-5,8-10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNKSSAYYHWAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)C(=O)NC2=NC=C(C=C2)C3CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide](/img/structure/B7436279.png)
![methyl (3R,5S)-1-[2-(2-oxoquinoxalin-1-yl)acetyl]-5-(trifluoromethyl)piperidine-3-carboxylate](/img/structure/B7436292.png)
![ethyl N-[4-[[1-(3-fluorophenyl)-6-oxopiperidine-3-carbonyl]amino]phenyl]carbamate](/img/structure/B7436301.png)

![N-(4-acetamido-3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7436310.png)
![3-[(4-methylphenyl)methyl]-N-(2-methyl-4-pyrazol-1-ylphenyl)azetidine-1-carboxamide](/img/structure/B7436317.png)


![5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7436326.png)

![N-[4-(3,3,3-trifluoropropanoylamino)phenyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B7436339.png)
![Tert-butyl 1-[(5-amino-1,3,4-oxadiazol-2-yl)methylcarbamoyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylate](/img/structure/B7436344.png)
![(2S,5R)-N-[4-(cyclopropanecarbonylamino)phenyl]-5-(morpholine-4-carbonyl)oxolane-2-carboxamide](/img/structure/B7436347.png)
![Methyl 2-[1-[2-[3-[(4-methylphenyl)methyl]azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B7436353.png)